2-6-Capreomycin IA

capreomycin resistance phosphotransferase specificity antibiotic inactivation

2-6-Capreomycin IA is designated as a component of the capreomycin complex, a cyclic pentapeptide antibiotic of the tuberactinomycin family biosynthesized by Saccharothrix mutabilis subsp. capreolus (formerly Streptomyces capreolus).

Molecular Formula C19H32N12O7
Molecular Weight 540.54
CAS No. 62639-89-8
Cat. No. B601255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-6-Capreomycin IA
CAS62639-89-8
SynonymsCyclo[3-amino-L-alanyl-(2Z)-3-[(aminocarbonyl)amino]-2,3-didehydroalanyl-(2S)-2-[(4R)-2-amino-1,4,5,6-tetrahydro-4-pyrimidinyl]glycyl-(2S)-2-amino-β-alanyl-L-seryl];  1-De[(S)-3,6-diaminohexanoic acid]capreomycin IA ;  1,4,7,10,13-Pentaazacyclohexadecane Cy
Molecular FormulaC19H32N12O7
Molecular Weight540.54
Structural Identifiers
SMILESC1CNC(=NC1C2C(=O)NCC(C(=O)NC(C(=O)NC(C(=O)NC(=CNC(=O)N)C(=O)N2)CN)CO)N)N
InChIInChI=1S/C19H32N12O7/c20-3-9-14(34)28-10(5-26-19(23)38)15(35)31-12(8-1-2-24-18(22)30-8)17(37)25-4-7(21)13(33)29-11(6-32)16(36)27-9/h5,7-9,11-12,32H,1-4,6,20-21H2,(H,25,37)(H,27,36)(H,28,34)(H,29,33)(H,31,35)(H3,22,24,30)(H3,23,26,38)/b10-5-/t7-,8+,9-,11-,12-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-6-Capreomycin IA (CAS 62639-89-8): Chemical Identity, Isoform Classification, and the CAS Nomenclature Discrepancy


2-6-Capreomycin IA is designated as a component of the capreomycin complex, a cyclic pentapeptide antibiotic of the tuberactinomycin family biosynthesized by Saccharothrix mutabilis subsp. capreolus (formerly Streptomyces capreolus) . The clinically used capreomycin sulfate consists of four microbiologically active isoforms—IA, IB, IIA, and IIB—distributed in approximate proportions of 25%, 67%, 3%, and 6%, respectively . Critically, multiple authoritative chemical registries (ChemicalBook, Pharmaffiliates, BOC Sciences) assign CAS 62639-89-8 to Capreomycin IIA rather than IA, indicating a vendor-specific or derivative-specific naming convention that users must verify against structural identity . The compound belongs to the tuberactinomycin class alongside viomycin and is classified as a second-line injectable agent for multidrug-resistant tuberculosis (MDR-TB) . Its ribosomal binding site spans the interface between 16S rRNA helix 44 (h44) and 23S rRNA helix 69 (H69) at intersubunit bridge B2a, inhibiting translocation during peptide elongation .

Why Capreomycin Isoforms Are Not Interchangeable: Structural, Enzymatic, and Pharmacopeial Evidence for 2-6-Capreomycin IA


The four capreomycin isoforms (IA, IB, IIA, IIB) are not functionally interchangeable despite sharing a common cyclic pentapeptide core. At the structural level, IA bears R1 = OH and R2 = β-lysine, whereas IB differs at R1 = H; IIA and IIB completely lack the β-lysine residue (R2 = NH₂) . These seemingly modest structural differences produce profound biological consequences: capreomycin phosphotransferase (Cph) specifically phosphorylates and inactivates IA and IIA, but does not process IB or IIB ; conversely, the viomycin phosphotransferase (Vph) encoded by the vph gene confers cross-resistance to capreomycin IA but not to IB . Pharmacopeial standards codify these distinctions: the USP monograph mandates a capreomycin I (IA + IB) content of ≥90.0% with a required chromatographic resolution of ≥1.5 between the IA and IB peaks . Procurement of an individual isoform such as 2-6-Capreomycin IA—rather than the bulk capreomycin complex—is driven by the need for component-specific analytical reference standards, resistance mechanism studies requiring pure IA substrate, or structure-activity relationship investigations where the hydroxyl at R1 and β-lysine at R2 are experimentally relevant variables.

Quantitative Differentiation Evidence for 2-6-Capreomycin IA Against Its Closest Comparators


Enzymatic Inactivation: Capreomycin Phosphotransferase (Cph) Substrate Selectivity Discriminates IA from IB

Capreomycin phosphotransferase (Cph), encoded by the cph gene in the capreomycin biosynthetic cluster, exhibits strict substrate selectivity among the four capreomycin isoforms. Cph phosphorylates and inactivates CMN IA and IIA (both possessing R1 = OH) but shows no detectable activity against CMN IB or IIB (both possessing R1 = H) . In parallel, capreomycin acetyltransferase (CAC) is active against all four components, establishing that IA's susceptibility to Cph-mediated inactivation is uniquely shared with IIA and absent in IB . This differential enzymatic processing means that in Cph-expressing systems, IA is functionally inactivated while IB remains active, representing a critical selection criterion for experiments involving producer-strain resistance models.

capreomycin resistance phosphotransferase specificity antibiotic inactivation self-resistance mechanism

Cross-Resistance Specificity: Viomycin Phosphotransferase (Vph) Confers Resistance to Capreomycin IA but Not IB

The viomycin phosphotransferase gene (vph) from plasmid pVE138, when expressed in Streptomyces lividans and Salmonella typhimurium, confers clear cross-resistance to viomycin and capreomycin IA. Critically, recombinant Vph-expressing clones show cross-resistance to capreomycin IA but not to capreomycin IB . This differential susceptibility pattern provides a functional distinction between IA and IB that is directly exploitable in resistance screening assays. The molecular basis lies in the R1 = OH substituent present in IA (and viomycin) but absent in IB (R1 = H), which is required for Vph-mediated phosphorylation .

cross-resistance viomycin phosphotransferase capreomycin IA vs IB vph gene

Structural Differentiation: β-Lysine Side Chain Distinguishes Capreomycin I-Series (IA/IB) from II-Series (IIA/IIB)

The four capreomycin isoforms diverge at two structural positions. R1 distinguishes IA (OH) from IB (H), while R2 distinguishes the I-series (β-lysine) from the II-series (NH₂) . Specifically: IA = R1-OH, R2-β-Lys; IB = R1-H, R2-β-Lys; IIA = R1-OH, R2-NH₂; IIB = R1-H, R2-NH₂. The β-lysine side chain present in IA (and IB) extends into the ribosomal subunit interface, contributing additional hydrogen-bonding interactions with 16S rRNA helix 44, a feature absent in IIA/IIB . Crystal structures of capreomycin bound to the 70S ribosome (PDB: 4V7M, 3.5 Å resolution) demonstrate that the β-lysine side chain occupies a distinct pocket at the intersubunit bridge, and capreomycin isoforms lacking this residue (IIA, IIB) exhibit altered binding geometry . This structural distinction means that 2-6-Capreomycin IA cannot be replaced by IIA or IIB in ribosomal binding studies requiring wild-type binding mode fidelity.

β-lysine side chain capreomycin structure-activity relationship tuberactinomycin ribosomal binding

Pharmacopeial Identity Specification: USP Chromatographic Resolution Between Capreomycin IA and IB as a Quality Criterion

The USP monograph for Capreomycin Sulfate mandates that capreomycin I content (IA + IB combined) must be not less than 90.0% of total peak area, with a chromatographic resolution between the IA and IB peaks of not less than 1.5 . The WHO Drug Information monograph further specifies relative retention times: capreomycin IA at 0.89 and IB at 1.0, with resolution between these two major peaks required to be at least 2.0 . These specifications establish that IA and IB are chromatographically distinct entities whose separation quality is a regulated parameter. For analytical laboratories performing USP-compliant release testing, a pure 2-6-Capreomycin IA reference standard is essential for peak identification, system suitability verification, and relative retention time marker determination—tasks for which the bulk capreomycin complex is insufficient because it provides only co-eluting IA/IB peaks under many HPLC conditions .

USP monograph capreomycin sulfate chromatographic resolution pharmaceutical quality control

NMR-Based Content Ratio Quantification: No Correlation Between Total IA+IB Chromatographic Content and Microbiological Activity

A 2025 NMR spectroscopic study developed a technique for quantitative estimation of the capreomycin IA and IB content ratio in pharmaceutical preparations of Capreomycin Sulfate . The study concluded that no correlation exists between the total content of capreomycin IA and IB components (as determined by chromatographic methods) and capreomycin activity (as determined by microbiological methods) . This finding implies that the individual IA:IB ratio—not merely the summed capreomycin I content—may contribute differentially to overall microbiological potency, although component-specific MIC data are unavailable. This observation supports the procurement of individual isoforms for activity-probing studies where the IA:IB ratio is an experimental variable rather than relying on variable-composition bulk capreomycin complex.

quantitative NMR capreomycin IA IB ratio microbiological assay content-activity correlation

Comparative Bactericidal Activity of Capreomycin Against Non-Replicating M. tuberculosis: A Class-Level Distinguisher from Other Injectable Anti-TB Agents

Among all tested anti-TB drugs (including isoniazid, rifampin, streptomycin, amikacin, and kanamycin), only capreomycin exhibited bactericidal activity against non-replicating M. tuberculosis under anaerobic conditions in vitro, achieving bactericidal effect at the same level as metronidazole, which served as the positive control . The capreomycin complex shows an MIC of 1.25–2.5 μg/mL against M. tuberculosis in standard aerobic liquid or solid media , whereas amikacin demonstrates a lower median MIC of 2 μg/mL and kanamycin 4 μg/mL by absolute concentration method . While this bactericidal activity against dormant bacilli is established for the capreomycin complex as a whole, it is not yet resolved which individual isoform(s) contribute to this phenotype—making pure isoforms including 2-6-Capreomycin IA essential tools for deconvoluting the component-specific contribution to non-replicating bactericidal activity .

non-replicating Mycobacterium tuberculosis bactericidal activity dormant tubercle bacilli capreomycin vs aminoglycosides

High-Value Application Scenarios Where 2-6-Capreomycin IA Procurement Is Scientifically Justified


USP/WHO-Compliant Pharmaceutical Quality Control: Chromatographic System Suitability and Peak Identification

Quality control laboratories performing USP monograph testing of Capreomycin Sulfate require a pure 2-6-Capreomycin IA reference standard for unambiguous peak identification during HPLC analysis. The USP mandates resolution between IA and IB peaks of ≥1.5 (WHO: ≥2.0), with IA eluting at relative retention 0.89 and IB at 1.0 . Pure IA enables construction of system suitability solutions, relative retention time marker identification, and calibration of the capreomycin I content calculation (100(rIA + rIB)/rt) without interference from co-eluting II-series isoforms . The absence of pure IA reference material would compromise compliance with regulatory chromatographic identity specifications.

Resistance Mechanism Deconvolution: Cph and Vph Substrate Specificity Studies

The capreomycin phosphotransferase (Cph) specifically inactivates CMN IA and IIA (both R1 = OH) by phosphorylation, while showing no activity against IB or IIB . Similarly, viomycin phosphotransferase (Vph) discriminates IA (substrate) from IB (non-substrate) . Researchers investigating antibiotic resistance mechanisms in M. tuberculosis or Streptomyces spp. require pure 2-6-Capreomycin IA as a defined substrate for enzymatic kinetics (Km, Vmax, kcat determination) and phosphorylation site mapping. The use of bulk capreomycin complex would confound results, as the mixture contains both substrate (IA) and non-substrate (IB) isoforms, preventing accurate kinetic parameter determination.

Ribosomal Binding Studies: β-Lysine-Dependent Pharmacophore Mapping at the 70S Intersubunit Interface

Crystal structures of the 70S ribosome-capreomycin complex (PDB: 4V7M) reveal that the β-lysine side chain of capreomycin IA occupies a defined pocket at the interface between 16S rRNA helix 44 and 23S rRNA helix 69 . The II-series isoforms (IIA, IIB) lack β-lysine entirely, while IB differs from IA at the R1 hydroxyl position. Structural biologists and computational chemists performing molecular dynamics simulations, cryo-EM ligand fitting, or drug design studies require pure IA as the structurally complete probe to map the full pharmacophore. Capreomycin IA also enables comparative binding studies with viomycin (the closest tuberactinomycin analog) to elucidate the structural basis of differential ribosomal affinity .

Component-Specific Contribution to Non-Replicating Bactericidal Activity: Dormant M. tuberculosis Assays

Capreomycin is uniquely bactericidal among anti-TB drugs against non-replicating (anaerobic) M. tuberculosis in the Wayne dormancy model . However, this activity has been demonstrated only for the capreomycin complex as a whole; the contribution of individual isoforms (IA vs. IB vs. IIA vs. IIB) to the dormant-cell bactericidal phenotype remains unknown. Laboratories aiming to deconvolute this activity require pure 2-6-Capreomycin IA for dose-response experiments in anaerobic M. tuberculosis culture models. The NMR-based finding that total IA+IB content does not correlate with microbiological activity further underscores the need for component-resolved potency testing . Pure IA is essential to determine whether the R1-OH group and/or the β-lysine side chain are structural determinants of the anti-dormant-cell effect.

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